molecular formula C15H17N3O3 B4521761 N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B4521761
M. Wt: 287.31 g/mol
InChI Key: SLTPLHHVDNDMBZ-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is an acetamide derivative featuring a 3,5-dimethyl-1,2-oxazole (isoxazole) moiety linked to a phenyl group substituted with an acetylamino (-NHCOCH₃) group at the para position.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9-14(10(2)21-18-9)8-15(20)17-13-6-4-5-12(7-13)16-11(3)19/h4-7H,8H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTPLHHVDNDMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the following steps:

    Formation of the Acetylamino Phenyl Intermediate: This step involves the acetylation of aniline to form N-(3-acetylamino)aniline. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Formation of the Oxazole Ring: The next step involves the formation of the oxazole ring. This can be achieved through the cyclization of a suitable precursor, such as 3,5-dimethyl-4-hydroxy-2-oxazoline, in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling of the Intermediates: The final step involves the coupling of the acetylamino phenyl intermediate with the oxazole ring. This can be achieved through a condensation reaction in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound is susceptible to hydrolysis at its amide and oxazole groups under acidic or basic conditions:

Reaction Conditions Products Mechanistic Notes
Acetamide Hydrolysis 6M HCl, reflux, 12–24 h3-aminophenylacetic acid + 3,5-dimethyl-1,2-oxazole-4-acetic acidAcidic hydrolysis cleaves the amide bond, yielding carboxylic acid and amine.
Oxazole Ring Opening H2SO4 (conc.), 100°C, 6 h α-ketoamide derivative (via oxazole ring cleavage)Protonation destabilizes the oxazole ring, leading to electrophilic attack .

Key Findings :

  • The oxazole ring’s electron-deficient nature increases susceptibility to acid-mediated ring opening .

  • Hydrolysis of the acetamide group proceeds faster in acidic vs. basic conditions.

Electrophilic Aromatic Substitution (EAS)

The acetylamino-substituted phenyl group directs electrophiles to the meta position:

Reaction Conditions Products Yield References
Nitration HNO3/H2SO4, 0°C, 2 hmeta-nitro derivative~55%
Sulfonation H2SO4/SO3, 60°C, 4 hmeta-sulfonic acid derivative~48%
Halogenation Br2/FeBr3, CH2Cl2, RT, 1 hmeta-bromo derivative~62%

Structural Influence :

  • The acetylamino group (-NHCOCH3) deactivates the phenyl ring but directs meta substitution due to resonance effects .

  • Steric hindrance from the 3,5-dimethyloxazole group may reduce reaction rates .

Functional Group Transformations

The acetamide and oxazole groups participate in selective modifications:

Acylation of Free Amine

  • Reaction : Treatment with acetyl chloride in pyridine converts residual amine (post-hydrolysis) to a secondary acetamide.

  • Conditions : AcCl (1.2 eq), pyridine, 0°C→RT, 4 h.

  • Yield : ~78%.

Oxazole Ring Functionalization

Reaction Conditions Products Notes
Diels-Alder Cycloaddition Maleic anhydride, toluene, reflux, 8 h Fused bicyclic adductOxazole acts as a diene in [4+2] cycloaddition.
Methyl Oxidation KMnO4/H2O, 80°C, 3 hOxazole-4-carboxylic acid derivativeSide-chain methyl groups oxidize to -COOH.

Cross-Coupling Reactions

The aryl and heteroaryl groups enable catalytic cross-coupling:

Reaction Conditions Products Catalyst Yield
Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2, K2CO3, DME, 80°C, 12 hBiaryl-linked derivativePd(0)~65%
Buchwald-Hartwig Pd2(dba)3, Xantphos, Ar-NH2, t-BuONa, toluene, 100°C, 24 hN-aryl acetamide derivativePd(I)/Pd(II)~58%

Limitations :

  • Steric bulk from the 3,5-dimethyloxazole may hinder coupling efficiency .

  • The acetylamino group requires protection during Pd-catalyzed reactions .

Reductive Transformations

Selective reduction of the amide or oxazole groups is achievable:

Reaction Conditions Products Mechanism
Amide → Amine LiAlH4, THF, reflux, 6 hN-[3-(aminophenyl)]-2-(oxazolyl)ethaneamineLiAlH4 reduces the amide to a primary amine.
Oxazole Ring Hydrogenation H2 (1 atm), Pd/C, MeOH, RT, 12 hTetrahydrooxazole derivativeCatalytic hydrogenation saturates the oxazole ring.

Stability Under Thermal/Photolytic Conditions

Condition Observation Degradation Products
Thermal (150°C) Decomposition after 2 hOxazole ring fragments + CO2/NH3
UV Light (254 nm) Photooxidation of acetamide group in 8 hNitrosobenzene derivative

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It is also used as a probe in biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. It is also being investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals. It is also used as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the modulation of various biochemical pathways. For example, the compound can inhibit the activity of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins. The compound can also interact with various receptors and ion channels, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Key Analogs:

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide (CAS: 1190246-42-4): Replaces the 3-(acetylamino)phenyl group with an indole ring. Exhibits a molecular weight of 269.3 g/mol (vs. estimated ~300–320 g/mol for the target compound). Higher predicted boiling point (597.8±50.0°C) due to indole’s aromaticity .

Tetrahydrocarbazole Derivatives (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide):

  • Replace the isoxazole with a carbazole core.
  • Chloro/fluoro/methyl substituents enhance lipophilicity and modulate receptor binding .

Pharmacological Activity

  • Isoxazole Analogs : The 3,5-dimethylisoxazole group in the target compound may enhance metabolic stability compared to indole or carbazole derivatives, as isoxazoles are less prone to oxidative degradation .
  • Carbazole Derivatives : Patent data suggest tetrahydrocarbazoles exhibit "specific activity" (likely kinase inhibition or anti-inflammatory effects), though exact targets are undisclosed .

Physicochemical Properties

Property Target Compound (Estimated) 2-(3,5-dimethyl-oxazol-4-yl)-N-(indol-5-yl)acetamide Tetrahydrocarbazole Derivatives
Molecular Weight ~300–320 g/mol 269.3 g/mol 350–400 g/mol
Boiling Point ~600°C (predicted) 597.8±50.0°C Not reported
LogP (Lipophilicity) Moderate (due to polar acetamide) 1.318 (predicted) Higher (chloro/fluoro substituents)
Solubility Low in water Low Moderate (hydrochloride salts)

Data Tables

Table 1: Functional Group Impact on Bioactivity

Compound Type Key Functional Groups Potential Pharmacological Role
Target Compound Isoxazole, acetamide Hydrogen bonding, metabolic stability
Indole Analog Indole, acetamide Aromatic interactions, π-stacking
Carbazole Derivatives Carbazole, halogen substituents Enhanced lipophilicity, target affinity

Biological Activity

N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Acetylamino group : Enhances solubility and bioavailability.
  • Oxazole ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : It can act on various receptors, influencing cellular signaling pathways.
  • Antioxidant Properties : The presence of the oxazole ring contributes to its ability to scavenge free radicals.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Anticancer Activity : Studies have shown that derivatives of oxazole compounds can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines .
  • Antimicrobial Activity : The oxazole moiety is associated with antimicrobial properties. Compounds containing this structure have shown effectiveness against bacterial strains .

Data Table: Biological Activity Overview

Activity TypeEffectivenessReference
AnticancerHigh
AntimicrobialModerate
Enzyme InhibitionVariable
AntioxidantPresent

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Case Study 1 : A study involving a compound structurally similar to this compound demonstrated significant anticancer effects in vitro against breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Case Study 2 : Another investigation assessed the antimicrobial properties of related oxazole derivatives against resistant bacterial strains. The results indicated a notable reduction in bacterial viability, suggesting potential therapeutic applications .

Q & A

Q. What synthetic routes are recommended for N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1 : Start with acetylation of 3-aminophenol using acetic anhydride to form 3-acetamidophenol.
  • Step 2 : React with 3,5-dimethylisoxazole-4-acetic acid via coupling agents (e.g., DCC or EDC) in anhydrous DMF under nitrogen .
  • Optimization :
    • Catalysts : Use 1-2 mol% of DMAP to enhance acylation efficiency.
    • Solvents : Anhydrous DMF or dichloromethane minimizes side reactions.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity.
  • Yield Improvement : Conduct reactions at 0–5°C to suppress by-products like oxazole ring decomposition.

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Analysis :
    • 1H NMR : Confirm the presence of acetyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 7.2–7.8 ppm).
    • 13C NMR : Identify oxazole carbons (δ 160–170 ppm) and acetamide carbonyl (δ 168–170 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 358.85 (calculated for C₁₉H₂₁N₃O₃) .
  • IR Spectroscopy : Look for C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).

Q. What strategies assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Accelerated Degradation Studies :
    • Expose to pH 3–9 buffers at 40°C for 14 days; monitor via HPLC for decomposition products (e.g., free amine or oxazole ring-opened species).
    • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photooxidation (λmax shifts >5 nm indicate instability).
  • Long-Term Stability : Store at –20°C under argon; periodic NMR checks ensure structural integrity over 6–12 months .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?

Methodological Answer:

  • Modification Strategy :
    • Variation 1 : Replace the 3,5-dimethyloxazole with other heterocycles (e.g., thiazole or pyrazole) to assess ring electronics.
    • Variation 2 : Introduce substituents (e.g., halogens or methoxy groups) on the phenyl ring to probe steric effects.
  • Biological Testing :
    • Screen analogs for activity in disease models (e.g., cancer cell lines via MTT assay) and compare IC₅₀ values.
    • Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like COX-2 or kinases .

Q. What methods identify the molecular targets and mechanisms of action for this compound?

Methodological Answer:

  • Target Deconvolution :
    • Pull-Down Assays : Immobilize the compound on sepharose beads; incubate with cell lysates and identify bound proteins via LC-MS/MS.
    • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to pinpoint genes whose loss abolishes compound activity.
  • Pathway Analysis : Use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment (e.g., apoptosis or inflammation pathways) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Variable Control :
    • Assay Conditions : Standardize cell culture media (e.g., FBS batch effects) and incubation times (e.g., 48 vs. 72 hours).
    • Compound Handling : Ensure consistent DMSO stock concentrations (<0.1% final) to avoid solvent toxicity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets, accounting for outliers and batch effects.

Method Development & Validation

Q. How can analytical methods (e.g., HPLC) be optimized for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC Parameters :
    • Column : C18 (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in acetonitrile/water.
    • Detection : UV at 254 nm; retention time ~8.2 minutes.
  • Validation :
    • Linearity : R² >0.99 across 0.1–100 µg/mL.
    • Recovery : Spike plasma samples at three concentrations; recoveries should be 85–115% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

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